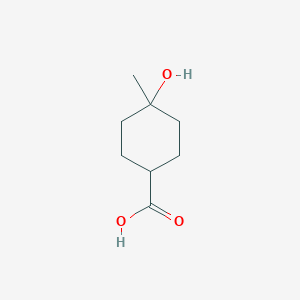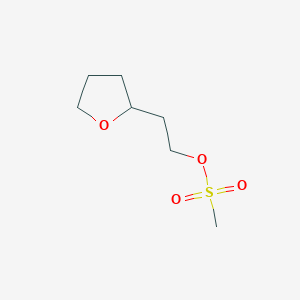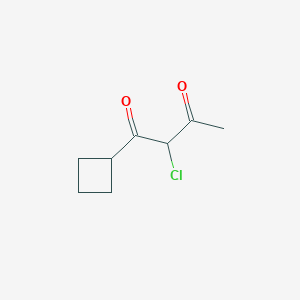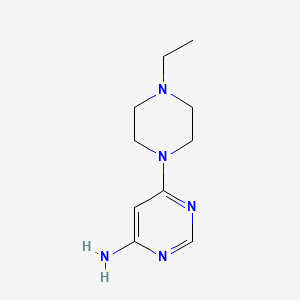
5-(2-(环丙基甲基)嘧啶-4-基)-4-甲基噻唑-2-胺
描述
5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine (hereafter referred to as 5-CPMT) is a novel compound that has recently been developed for use in scientific research. This compound has a wide range of potential applications, including as a substrate for enzyme-catalyzed reactions, as a drug target, and as a tool for studying biochemical pathways.
科学研究应用
CDK2 Inhibition and Antitumor Activity
一项由Fathalla等人(2012年)进行的研究探索了嘧啶-苯磺酰胺衍生物作为潜在的细胞周期依赖性激酶2(CDK2)抑制剂。这些化合物,包括5-(2-(环丙基甲基)嘧啶-4-基)-4-甲基噻唑-2-胺的衍生物,显示出对人类Hela细胞系有希望的抗增殖活性,表明在抗肿瘤应用中具有潜力(Fathalla et al., 2012)。
合成和杀真菌性能
Тумкявичюс等人(2013年)的研究涉及从4,6-二氯-2-甲基硫代嘧啶-5-碳腈开始合成嘧啶衍生物。这些衍生物展示了杀真菌性能,展示了嘧啶化合物在农业领域的另一个应用(Тумкявичюс等人,2013)。
15-脂氧合酶抑制
Asghari等人(2016年)合成了新的5,5′-(乙烷-1,2-二基)双(3-((5-溴-6-甲基-2-叔丁基氨基嘧啶-4-基)硫基)-4H-1,2,4-三唑-4-胺)衍生物。这些化合物被评估为15-脂氧合酶的潜在抑制剂,这是一种参与炎症过程的酶,表明在抗炎疗法中可能发挥作用(Asghari et al., 2016)。
抗菌和抗真菌活性
Tugcu和Turhan(2018年)报道了通过一锅多组分反应合成新的取代嘧啶衍生物。这些化合物被评估其抗菌和抗真菌活性,暗示在抗微生物治疗中可能有潜在用途(Tugcu & Turhan, 2018)。
CDK4, 6 抑制剂
Shimamura等人(2006年)确定了5-嘧啶基-2-氨基噻唑作为细胞周期依赖性激酶(CDKs)的抑制剂,特别对CDK4表现出选择性。这项研究表明相关嘧啶化合物在靶向癌症治疗中的潜力(Shimamura et al., 2006)。
属性
IUPAC Name |
5-[2-(cyclopropylmethyl)pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-7-11(17-12(13)15-7)9-4-5-14-10(16-9)6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUROYAJOMCTFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



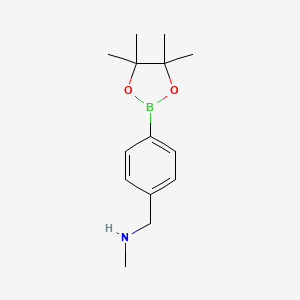
![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1426470.png)
![N-Methyl-2-[(4-methylphenyl)thio]ethanamine hydrochloride](/img/structure/B1426472.png)
![methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1426473.png)
![[3-Chloro-5-trifluoromethyl-1H-pyridin-(2E)-ylidene]-cyano-acetic acid ethyl ester](/img/structure/B1426474.png)
![(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426476.png)

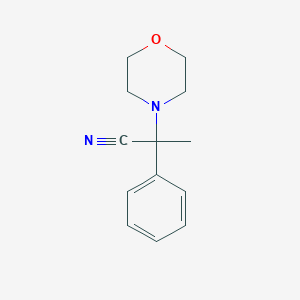
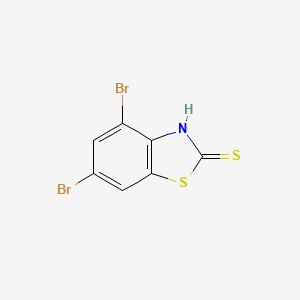
![Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1426483.png)
